Computed Lipophilicity and Hydrogen‑Bonding Capacity vs. {[5‑(Furan‑2‑yl)pyridin‑2‑yl]methyl}(methyl)amine
The target compound exhibits a higher calculated logP (XLogP3 1.6) and an additional hydrogen‑bond donor (HBD 1) compared with the simpler congener {[5‑(furan‑2‑yl)pyridin‑2‑yl]methyl}(methyl)amine, which lacks the N‑methylpyridin‑2‑amine motif and has an estimated XLogP3 <1.0 and HBD 0 [1] . The increased lipophilicity and HBD count may translate to improved passive membrane permeability and target‑binding enthalpy in medicinal chemistry campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | XLogP3 1.6, HBD 1 (PubChem) |
| Comparator Or Baseline | {[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine: XLogP3 <1.0 (estimated), HBD 0 |
| Quantified Difference | ΔXLogP3 > 0.6; ΔHBD = 1 |
| Conditions | Computed by PubChem XLogP3 3.0 protocol; HBD count from Cactvs |
Why This Matters
Higher lipophilicity and HBD count offer a different physicochemical space that may be optimal for CNS targets or targets requiring a single donor interaction, allowing researchers to explore structure–activity relationships not accessible with the comparator.
- [1] PubChem. Compound Summary for CID 62471346, 4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine. National Library of Medicine. View Source
